
Ganciclovir triphosphate
Descripción general
Descripción
Ganciclovir trifosfato es un potente compuesto antiviral utilizado principalmente en el tratamiento de infecciones por citomegalovirus (CMV). Es un análogo acíclico del nucleósido guanosina y es conocido por su capacidad para inhibir la síntesis de ADN viral. Este compuesto es particularmente efectivo en pacientes inmunocomprometidos, como aquellos con SIDA o aquellos que se han sometido a trasplantes de órganos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Ganciclovir trifosfato se sintetiza a través de una serie de reacciones de fosforilación. Inicialmente, el ganciclovir se fosforila a ganciclovir monofosfato por una cinasa viral codificada por el gen CMV UL97. Esto es seguido por una mayor fosforilación por quinasas celulares para formar ganciclovir difosfato y finalmente ganciclovir trifosfato .
Métodos de producción industrial: La producción industrial de ganciclovir trifosfato implica el uso de quinasas virales recombinantes y quinasas celulares para lograr los pasos de fosforilación necesarios. El proceso se optimiza para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Mechanism of Action in Viral DNA Inhibition
GCV-TP acts as a competitive inhibitor and substrate for viral DNA polymerase, selectively targeting CMV replication through:
-
Competitive inhibition : Competes with dGTP for incorporation into viral DNA .
-
Chain termination : Incorporated into DNA but prevents further elongation due to altered sugar-phosphate backbone conformation .
-
Selective accumulation : Preferentially accumulates in CMV-infected cells due to virus-induced kinase activity, enhancing potency .
Key kinetic parameters :
Parameter | Value (Wild-Type Polymerase) | Value (Exonuclease Mutant) | Source |
---|---|---|---|
Incorporation efficiency | 85% inhibition at 10 μM | <30% inhibition at 10 μM | |
Exonuclease excision rate | 95% efficiency | <5% efficiency |
Enzymatic Interactions
GCV-TP’s activity depends on phosphorylation by viral and cellular kinases:
Phosphorylation Pathway
-
Initial phosphorylation : CMV-encoded UL97 kinase converts ganciclovir to monophosphate .
-
Cellular kinases : Guanylate kinase and phosphoglycerate kinase further phosphorylate to diphosphate and triphosphate forms .
Enzyme Affinity
Resistance Mechanisms
Mutations in CMV DNA polymerase’s exonuclease domain reduce GCV-TP efficacy:
-
Exonuclease-deficient mutants : Fail to excise GCV-TP, allowing continued DNA synthesis .
-
Idling phenomenon : Wild-type polymerase repeatedly adds/removes nucleotides downstream of GCV-TP, stalling replication .
Resistance-associated mutations :
Mutation | Effect on GCV-TP Activity | Clinical Relevance | Source |
---|---|---|---|
D301N | Reduced exonuclease excision | High-level resistance | |
V812L | Impaired idling mechanism | Treatment failure risk |
Pharmacokinetic and Stability Data
GCV-TP’s intracellular stability influences dosing regimens:
Chemical Stability and Reactivity
GCV-TP degrades under specific conditions:
Aplicaciones Científicas De Investigación
Clinical Applications
1. Treatment of Cytomegalovirus Infections:
- Indications: Ganciclovir is primarily indicated for treating sight-threatening CMV retinitis in severely immunocompromised individuals, such as those with AIDS or organ transplant recipients .
- Administration: It can be administered intravenously or orally, with dosing strategies tailored to individual patient needs based on their risk factors and clinical status.
2. Prophylaxis in Transplant Recipients:
- Ganciclovir-TP has shown efficacy in preventing CMV disease in bone marrow and solid organ transplant recipients. Studies indicate that both preemptive and prophylactic ganciclovir therapies yield similar rates of CMV infection and patient outcomes .
3. Treatment of Other Viral Infections:
- Beyond CMV, ganciclovir has been explored for its potential effectiveness against other herpesviruses, including Human herpesvirus 6 and herpes simplex virus infections .
Pharmacokinetics and Toxicity
Pharmacokinetics:
Ganciclovir is metabolized into ganciclovir-TP through several cellular enzymes, including deoxyguanosine kinase, guanylate kinase, and phosphoglycerate kinase. The pharmacokinetic profile indicates that intracellular concentrations of ganciclovir-TP correlate with therapeutic effects and toxicity markers like neutrophil count reduction .
Adverse Effects:
Common adverse effects associated with ganciclovir treatment include:
- Hematological toxicities such as neutropenia and thrombocytopenia.
- Gastrointestinal disturbances including nausea and diarrhea.
- Neurological effects like headache and confusion.
Monitoring for these adverse effects is crucial, particularly in high-risk populations .
Case Studies
Case Study 1: Renal Transplant Patients
A study involving renal transplant patients demonstrated a significant association between intracellular ganciclovir-TP levels and hematological toxicity markers. The findings suggest that monitoring ganciclovir-TP accumulation could serve as a predictive factor for toxicity management during treatment .
Case Study 2: Pediatric Patients
In pediatric populations, ganciclovir has been shown to be more effective than acyclovir for treating CMV infections. Long-term prophylactic regimens have been implemented successfully, emphasizing the importance of tailored antiviral strategies based on patient demographics .
Mecanismo De Acción
Ganciclovir trifosfato ejerce sus efectos antivirales inhibiendo la síntesis de ADN viral. Una vez dentro de la célula, el ganciclovir se fosforila a su forma trifosfato. Ganciclovir trifosfato luego compite con la desoxiguanosina trifosfato para su incorporación en el ADN viral. Esta incorporación da como resultado la terminación de la elongación de la cadena de ADN, deteniendo efectivamente la replicación viral .
Compuestos similares:
Aciclovir: Otro análogo de nucleósidos utilizado para tratar infecciones por virus del herpes simple.
Valganciclovir: Un profármaco oral de ganciclovir que se convierte rápidamente en ganciclovir en el cuerpo.
Foscarnet: Un análogo de pirofosfato que inhibe la ADN polimerasa viral.
Cidofovir: Un análogo de nucleótidos que inhibe la ADN polimerasa viral.
Singularidad del ganciclovir trifosfato: Ganciclovir trifosfato es único en su alta especificidad para la ADN polimerasa viral y su capacidad de acumularse en células infectadas a concentraciones mucho más altas que en células no infectadas. Esto lo hace particularmente efectivo para atacar infecciones por CMV .
Comparación Con Compuestos Similares
Acyclovir: Another nucleoside analog used to treat herpes simplex virus infections.
Valganciclovir: An oral prodrug of ganciclovir that is rapidly converted to ganciclovir in the body.
Foscarnet: A pyrophosphate analog that inhibits viral DNA polymerase.
Cidofovir: A nucleotide analog that inhibits viral DNA polymerase.
Uniqueness of Ganciclovir Triphosphate: this compound is unique in its high specificity for viral DNA polymerase and its ability to accumulate in infected cells at much higher concentrations than in uninfected cells. This makes it particularly effective in targeting CMV infections .
Actividad Biológica
Ganciclovir triphosphate (GCV-TP) is a synthetic analog of 2'-deoxyguanosine that plays a crucial role in antiviral therapy, particularly against human cytomegalovirus (CMV). Its biological activity is primarily characterized by its ability to inhibit viral replication through various mechanisms, including incorporation into viral DNA and competitive inhibition of DNA polymerases. This article delves into the detailed biological activities of GCV-TP, supported by research findings, case studies, and data tables.
GCV-TP exerts its antiviral effects primarily by:
- Incorporation into Viral DNA : GCV-TP is incorporated into the growing viral DNA chain during replication. This incorporation leads to chain termination, effectively halting further DNA synthesis. Studies have shown that both wild-type and exonuclease mutant polymerases can incorporate GCV, indicating its effectiveness across different viral strains .
- Competitive Inhibition : GCV-TP competitively inhibits the incorporation of deoxyguanosine triphosphate (dGTP) into DNA. This inhibition disrupts the normal replication process of CMV, leading to reduced viral load and impaired viral proliferation .
Biological Activity Data
The efficacy of GCV-TP has been extensively studied in vitro and in vivo. Below is a summary of key findings from various studies:
Case Studies
- Treatment of CMV Retinitis : A clinical study involving patients with AIDS-related CMV retinitis demonstrated that treatment with ganciclovir led to significant reductions in retinal lesions and improved vision outcomes. The study highlighted the importance of GCV-TP in managing severe viral infections in immunocompromised patients.
- Gene Therapy Applications : In gene therapy contexts, GCV-TP has been utilized to selectively kill transfected cells expressing specific genes. For instance, in a study involving HIV treatment, cells modified to express a therapeutic gene were subsequently treated with ganciclovir, resulting in targeted cell death and highlighting the compound's utility beyond antiviral therapy .
Research Findings
Recent research has expanded our understanding of GCV-TP's biological activity:
- Toxicity Profile : While GCV-TP is effective against CMV, its cytotoxicity can affect non-target cells, particularly lymphocytes. Studies indicate that high concentrations can lead to lymphopenia in patients undergoing treatment for viral infections .
- Resistance Mechanisms : Some studies have reported mutations in viral polymerases that confer resistance to ganciclovir. Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve treatment outcomes.
Propiedades
IUPAC Name |
[[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N5O13P3/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-24-5(1-15)2-25-29(20,21)27-30(22,23)26-28(17,18)19/h3,5,15H,1-2,4H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABDJMYPMAQEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86761-38-8 | |
Record name | Ganciclovir triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086761388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GANCICLOVIR TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4I1J2ZM2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ganciclovir triphosphate and what are its downstream effects?
A1: this compound (GCV-TP) is the active metabolite of Ganciclovir, a nucleoside analog primarily used against cytomegalovirus (CMV) infections. GCV-TP exerts its antiviral activity by acting as a competitive inhibitor of viral DNA polymerase. [] Specifically, it competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain. [, ] Once incorporated, GCV-TP acts as a non-obligate chain terminator, meaning it can allow for the addition of a few more nucleotides before halting further DNA synthesis. [, , ] This ultimately leads to the inhibition of viral DNA replication and subsequent cell death. [, , ]
Q2: How is the structure of this compound characterized?
A2: While the provided abstracts don't delve into detailed spectroscopic data, we can infer some structural information. As a triphosphate, this compound consists of the Ganciclovir nucleoside analog attached to three phosphate groups. Its molecular formula is C12H18N5O8P3, and its molecular weight is 443.2 g/mol. [] Detailed spectroscopic characterization might involve techniques like nuclear magnetic resonance (NMR) and mass spectrometry. []
Q3: How does this compound interact with human DNA polymerases?
A3: Interestingly, while GCV-TP primarily targets viral DNA polymerases, studies show it can also interact with human DNA polymerases, albeit with lower affinity. [, ] This interaction also involves competitive inhibition with dGTP, although the inhibition constant for human polymerase alpha is significantly higher than for the viral polymerase. [] This difference in affinity likely contributes to the antiviral selectivity of GCV-TP. []
Q4: What are the implications of this compound accumulation in bystander cells?
A5: Studies have shown that GCV-TP can be transferred from HSV-TK-expressing cells to neighboring bystander cells lacking the viral kinase. [] This transfer is facilitated by gap junctions and leads to significant GCV-TP accumulation in bystander cells, ultimately inducing cytotoxicity. [, ] The extent of bystander cell killing depends on factors like the ratio of HSV-TK-expressing to bystander cells and the GCV concentration. [] This "bystander effect" can be advantageous in cancer therapy, enhancing the overall antitumor efficacy of GCV-based treatments. [, ]
Q5: How is this compound prepared and isolated for research purposes?
A6: A common method for producing GCV-TP involves using murine cells transduced with the HSV-TK gene. [] These cells are exposed to Ganciclovir, which they then metabolize into GCV-TP. [] The optimal intracellular GCV-TP yield is achieved after exposing these cells to a specific Ganciclovir concentration for a defined period. [] The isolation process involves methanolic extraction followed by anion-exchange chromatography to purify the GCV-TP. [] Mass spectrometry and enzymatic degradation are then used to confirm the structure of the purified product. []
Q6: How is the biological activity of synthesized this compound confirmed?
A7: The biological activity of purified GCV-TP is often confirmed through competitive inhibition experiments using purified human DNA polymerase alpha and HSV DNA polymerase. [] These experiments demonstrate GCV-TP’s preferential inhibition of the viral polymerase, aligning with its known antiviral properties. []
Q7: How does resistance to Ganciclovir emerge, and what is the role of viral DNA polymerase mutations?
A9: Resistance to Ganciclovir is a significant clinical concern, often arising from mutations in the viral DNA polymerase, specifically within the UL97 gene encoding the viral kinase responsible for Ganciclovir phosphorylation. [, , ] These mutations can either reduce the binding affinity of GCV-TP to the viral polymerase or enhance the enzyme's ability to excise incorporated GCV, ultimately diminishing its efficacy. [] One specific mutation, A987G, located in the conserved motif V of the HCMV DNA polymerase, doesn't affect GCV-TP incorporation but increases the rate of extension for GCV-containing DNA primers, effectively overcoming chain termination. []
Q8: How do genetically engineered human neural stem cells offer a novel therapeutic approach for spinal cord gliomas?
A10: In a preclinical study, researchers engineered human neural stem cells to express both cytosine deaminase (CD) and HSV-TK genes. [] These engineered cells, when injected into a rat model of intramedullary spinal cord glioma (ISCG), exhibited a significant therapeutic effect. [] The expressed CD converts 5-fluorocytosine (5-FC) into the cytotoxic 5-fluorouracil, while HSV-TK converts Ganciclovir into GCV-TP, leading to a combined antitumor effect. [] This approach, involving dual gene-engineered human neural stem cells, showed promise in prolonging survival and improving autonomic function in the rat ISCG model, highlighting its potential for clinical translation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.